molecular formula C7H9N3O3 B6254671 5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 89227-65-6

5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B6254671
CAS No.: 89227-65-6
M. Wt: 183.16 g/mol
InChI Key: IFJJJQASQZGSAC-UHFFFAOYSA-N
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Description

5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a diazinane ring substituted with a dimethylamino group. Its chemical properties and reactivity make it a valuable subject of study in synthetic organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione typically involves the reaction of thiazolidinones with dimethylformamide dimethyl acetal (DMF-DMA). This reaction proceeds through the formation of an intermediate, which then undergoes condensation to yield the desired product . The reaction conditions often include heating and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted diazinane derivatives .

Scientific Research Applications

5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the presence of specific functional groups. The pathways involved often include modulation of enzyme activity and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern and the presence of the dimethylamino group. This structural feature imparts distinct reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

89227-65-6

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

5-(dimethylaminomethylidene)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C7H9N3O3/c1-10(2)3-4-5(11)8-7(13)9-6(4)12/h3H,1-2H3,(H2,8,9,11,12,13)

InChI Key

IFJJJQASQZGSAC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=C1C(=O)NC(=O)NC1=O

Purity

95

Origin of Product

United States

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